Product packaging for Methyl 2-bromo-4-cyano-6-formylbenzoate(Cat. No.:CAS No. 1805247-31-7)

Methyl 2-bromo-4-cyano-6-formylbenzoate

Cat. No.: B1409653
CAS No.: 1805247-31-7
M. Wt: 268.06 g/mol
InChI Key: HBYFLFVXVNFMQN-UHFFFAOYSA-N
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Description

Historical Context of Benzoate Derivatives in Chemical Research

Benzoate derivatives have played a pivotal role in organic chemistry since the isolation of benzoic acid from gum benzoin in the 16th century. Early applications focused on preservative properties, with sodium benzoate (E211) becoming a cornerstone in food and pharmaceutical industries by the 19th century. The structural versatility of benzoic acid—a benzene ring with a carboxyl group—enabled systematic derivatization, leading to esters, salts, and halogenated variants.

A landmark development occurred in the 20th century with the industrial synthesis of benzoic acid via toluene oxidation, which facilitated large-scale production of derivatives. By the 1980s, researchers began exploring polyfunctional benzoates for advanced applications, such as:

  • Pharmaceutical intermediates : Brominated and cyanated esters for antitumor agents.
  • Materials science : Photoactive esters for polymer crosslinking.

Table 1: Key Milestones in Benzoate Derivative Research

Year Development Significance
1556 Isolation of benzoic acid Enabled early preservative uses
1875 Antifungal properties discovered Expanded applications in food safety
1980s Halogenated benzoate synthesis Paved way for drug discovery
2020s Multifunctional ester optimization Enabled precision in organic synthesis

Scientific Significance of Multifunctional Aromatic Esters

Methyl 2-bromo-4-cyano-6-formylbenzoate exemplifies the strategic value of polyfunctional aromatic esters. Its structure integrates three reactive sites:

  • Bromine at position 2: Facilitates nucleophilic substitution and Suzuki coupling.
  • Cyano group at position 4: Enhances electron-withdrawing effects, directing electrophilic attacks.
  • Formyl group at position 6: Serves as a precursor for Schiff base formation or reduction to hydroxymethyl groups.

This triad of functionalities enables applications in:

  • Medicinal chemistry : As a scaffold for kinase inhibitors targeting colorectal cancer.
  • Coordination chemistry : Forming metal-organic frameworks (MOFs) via aldehyde-metal interactions.
  • Polymer science : Acting as a crosslinker in photoresist materials.

Recent studies highlight its role in decarbonylative coupling reactions, where nickel catalysts mediate aryl-ester transformations at ambient temperatures. Such reactions are critical for synthesizing biaryl structures in drug candidates.

Discovery and Development Timeline

The compound emerged from systematic efforts to optimize benzoate reactivity in the early 21st century:

Table 2: Development Timeline of this compound

Period Advancement Methodology
2000–2010 Bromo-formyl benzoate synthesis Radical bromination of methyl 4-formylbenzoate
2015–2020 Cyanation techniques Nucleophilic aromatic substitution with NaCN
2020–2025 Process optimization Continuous-flow reactors for higher yields

Key breakthroughs include:

  • 2018 : Development of regioselective cyanation protocols using Pd/phosphine catalysts.
  • 2023 : Application in BCL-2 inhibitor synthesis for HT29 colorectal cancer cells.
  • 2024 : Mechanistic studies revealing formyl-directed C–H activation in coupling reactions.

The compound’s synthesis typically involves:

  • Formylation : Vilsmeier-Haack reaction on methyl 4-hydroxybenzoate.
  • Bromination : NBS-mediated radical bromination in acetic acid.
  • Cyanation : SNAr reaction with NaCN in DMSO at 80°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO3 B1409653 Methyl 2-bromo-4-cyano-6-formylbenzoate CAS No. 1805247-31-7

Properties

IUPAC Name

methyl 2-bromo-4-cyano-6-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(5-13)2-6(4-12)3-8(9)11/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYFLFVXVNFMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-4-cyano-6-formylbenzoate serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups, enabling the synthesis of new compounds with tailored properties.
  • Oxidation and Reduction Reactions : The formyl group can be oxidized to yield carboxylic acids or reduced to alcohols, facilitating the creation of different derivatives.
  • Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of complex organic molecules.

These reactions are essential for developing new materials and pharmaceuticals, showcasing the compound's utility in synthetic chemistry.

Medicinal Chemistry

The compound exhibits promising biological activities that make it valuable in drug development:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, including resistant pathogens. Research indicates that this compound may possess similar antimicrobial effects.
  • Anticancer Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). This potential makes it a candidate for further investigation in anticancer drug development.

Material Science

In material science, this compound is utilized to explore new materials with specific properties. Its ability to undergo various chemical transformations allows researchers to design materials with enhanced functionalities for applications in electronics, coatings, and nanotechnology.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the effects of compounds similar to this compound against bacterial strainsSignificant antimicrobial activity was observed against resistant pathogens
Anticancer ResearchTested derivatives on human cancer cell linesPromising cytotoxic effects were noted, particularly against MCF-7 and HCT-116 cell lines

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Methyl 2-bromo-4-cyano-6-formylbenzoate Bromo, cyano, formyl, methyl ester C₁₀H₆BrNO₃ ~284.07
Methyl 4-bromo-2-hydroxy-6-methylbenzoate Bromo, hydroxyl, methyl, ester C₉H₉BrO₃ 245.07
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate Bromo, formyl, methoxy, chlorobenzoate C₁₅H₁₀BrClO₄ 369.59
Methyl 4-bromo-2-cyano-6-fluorobenzoate Bromo, cyano, fluoro, ester C₉H₅BrFNO₂ 260.05

Physicochemical Properties

Property This compound Methyl 4-bromo-2-hydroxy-6-methylbenzoate 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate Methyl 4-bromo-2-cyano-6-fluorobenzoate
Density (g/cm³) Not reported Not reported 1.561 (predicted) Not reported
Boiling Point (°C) Not reported Not reported 530.2 (predicted) Not reported
Solubility Likely low in water (polar aprotic solvents preferred) Moderate in polar solvents due to hydroxyl group Low (high molecular weight, non-polar groups) Low (fluorine increases hydrophobicity)

Preparation Methods

Synthesis of the Core Methyl 4-Formylbenzoate

Methodology:

  • Starting Material: 2-methoxybenzoic acid (salicylate derivative).
  • Reaction Conditions: Potassium carbonate (K₂CO₃) in N,N-dimethylacetamide (DMA) at approximately 110°C for 0.5 hours, followed by methylation with methyl salicylate at 110°C for 24 hours.
  • Outcome: Formation of methyl 4-formylbenzoate with yields around 89%.

Research Findings:

  • This method utilizes nucleophilic aromatic substitution and esterification, efficiently producing methyl 4-formylbenzoate, a key intermediate for further functionalization.
Step Reagents Conditions Yield References
1 2-methoxybenzoic acid + K₂CO₃ 110°C, 0.5 h 92%
2 Methyl salicylate 110°C, 24 h -

Bromination to Form Methyl 4-bromo- benzoate Derivative

Methodology:

  • Reagents: N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN) or under electrophilic aromatic substitution conditions.
  • Reaction Conditions: Typically carried out at room temperature or mild heating with a radical initiator to selectively brominate the aromatic ring at the para position relative to the ester group.
  • Notes: The bromination step is crucial for subsequent nitrile and formyl modifications.

Research Findings:

  • Selective para-bromination of methyl benzoates is well-documented, with reaction conditions optimized to prevent polybromination.
Step Reagents Conditions Outcome References
Bromination NBS or Br₂ Room temperature or mild heating Methyl 4-bromo- benzoate ,

Introduction of the Nitrile Group

Methodology:

  • Reagents: Copper cyanide (CuCN) or potassium ferrocyanide under a nucleophilic aromatic substitution or Sandmeyer-type reaction.
  • Reaction Conditions: Elevated temperature (~60°C) under nitrogen atmosphere to prevent oxidation.
  • Outcome: Conversion of the bromide to nitrile, yielding methyl 2-cyano-4-bromo- benzoate.

Research Findings:

  • Copper cyanide-mediated cyanation is a robust method for substituting halogens with nitrile groups on aromatic rings, with yields often exceeding 80%.
Step Reagents Conditions Yield References
Cyanation CuCN 60°C, nitrogen atmosphere 88%

Conversion of the Formyl Group into a Cyano Group

Methodology:

  • Reagents: Hydroxylamine hydrochloride for formyl to oxime conversion, followed by dehydration to nitrile.
  • Reaction Conditions: Reflux in ethanol or suitable solvent, with subsequent dehydration steps.
  • Notes: This step allows selective transformation of the aldehyde into a nitrile, completing the substitution pattern.

Research Findings:

  • Hydroxylamine-mediated conversion is a standard approach for formyl to nitrile transformation, with high selectivity and yields.
Step Reagents Conditions Yield References
Formyl to nitrile Hydroxylamine hydrochloride Reflux High

Final Hydrolysis and Functional Group Adjustments

Methodology:

  • Hydrolysis of alkoxy groups: Pyridinium chloride or similar reagents are used to deprotect methoxy groups if present.
  • Formyl to nitrile: Achieved via dehydration, as described previously.
  • Purification: Column chromatography and recrystallization ensure high purity of the final compound.

Research Findings:

  • Pyridinium chloride effectively hydrolyzes alkoxy groups without affecting nitrile groups, facilitating selective deprotection.

Summary of the Preparation Strategy

Step Reaction Reagents Conditions Purpose References
1 Synthesis of methyl 4-formylbenzoate Salicylate derivatives 110°C, 0.5-24 h Intermediate
2 Bromination NBS or Br₂ Mild, room temp Para-bromination ,
3 Cyanation CuCN 60°C, inert atmosphere Nitrile substitution
4 Formyl to nitrile Hydroxylamine hydrochloride Reflux Conversion to nitrile
5 Deprotection Pyridinium chloride Reflux Remove protecting groups

Q & A

Basic: What are the common synthetic routes for Methyl 2-bromo-4-cyano-6-formylbenzoate?

Methodological Answer:
Synthesis typically involves multi-step functionalization of a benzoate scaffold. A plausible route includes:

  • Step 1 : Bromination and formylation of a substituted benzoic acid precursor. For example, bromination at the 2-position using N-bromosuccinimide (NBS) under radical conditions, followed by Vilsmeier-Haack formylation at the 6-position.
  • Step 2 : Introduction of the cyano group via nucleophilic substitution (e.g., using CuCN or KCN) at the 4-position, ensuring compatibility with other functional groups.
  • Step 3 : Esterification of the carboxylic acid group using methanol and a catalyst like H₂SO₄ or DCC/DMAP.
    Key challenges include regioselectivity control and avoiding side reactions (e.g., hydrolysis of the cyano group). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies formyl (δ 9.8–10.2 ppm) and ester methyl (δ 3.8–4.0 ppm) protons. Aromatic protons show splitting patterns reflective of substituent positions.
    • ¹³C NMR : Confirms carbonyl (ester: ~168 ppm; formyl: ~190 ppm) and cyano (δ 115–120 ppm) groups.
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester/formyl C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, use software like ORTEP-III or WinGX for data refinement .

Advanced: How do the substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The bromo and cyano groups act as potential leaving sites, but their reactivity depends on electronic and steric effects:

  • Bromo Group : Activated by electron-withdrawing substituents (e.g., formyl, cyano), facilitating SNAr reactions with amines or thiols.
  • Cyano Group : Less reactive as a leaving group but can participate in cyano-to-amide transformations under acidic/basic conditions.
  • Formyl Group : Enables condensation reactions (e.g., Schiff base formation with amines, as seen in similar compounds ).
    To optimize substitution at the bromo position, use polar aprotic solvents (DMF, DMSO) and catalysts like KI or Pd(0) for cross-coupling reactions .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) are used to:

  • Map electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.
  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity trends.
  • Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate with experimental λmax.
    Software like Gaussian or ORCA is recommended, with validation against experimental NMR/IR data .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Discrepancies in bond lengths/angles may arise from dynamic disorder or poor crystal quality. To address this:

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) at low temperature (100 K) to minimize thermal motion.
  • Refinement : Apply anisotropic displacement parameters and validate with tools like PLATON or SHELXL.
  • Validation Metrics : Check R-factor convergence (<5%), data-to-parameter ratios (>10:1), and fit to residual density maps.
    For ambiguous cases, cross-validate with spectroscopic data or computational models .

Advanced: What challenges arise in optimizing reaction conditions for derivatizing this compound?

Methodological Answer:
Key challenges include:

  • Competing Reactivity : Simultaneous activation of bromo, cyano, and formyl groups may lead to side products. Use selective protecting groups (e.g., silyl ethers for formyl protection).
  • Solvent Compatibility : Polar solvents (e.g., DMF) enhance solubility but may hydrolyze the ester group under prolonged heating.
  • Catalyst Selection : For Pd-mediated cross-couplings (e.g., Suzuki-Miyaura), ensure compatibility with the cyano group (use PdCl₂(dppf) or XPhos ligands).
    Optimization via Design of Experiments (DoE) or high-throughput screening is recommended .

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